molecular formula C14H21NO3 B14948957 4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B14948957
M. Wt: 251.32 g/mol
InChI Key: KLSYDEQCWSRPKR-UHFFFAOYSA-N
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Description

4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[45]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring. . The final steps include the formation of the spirocyclic structure through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[45]dec-3-en-2-one stands out due to its spirocyclic structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

4-(oxolan-2-ylmethylamino)-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C14H21NO3/c16-13-9-12(15-10-11-5-4-8-17-11)14(18-13)6-2-1-3-7-14/h9,11,15H,1-8,10H2

InChI Key

KLSYDEQCWSRPKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)NCC3CCCO3

Origin of Product

United States

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